molecular formula C16H30Cl2F2O B12858553 (4-Chlorobutyl)(4-fluorobutyl) ether

(4-Chlorobutyl)(4-fluorobutyl) ether

Cat. No.: B12858553
M. Wt: 347.3 g/mol
InChI Key: MXZMXTQLVPDVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorobutyl)(4-fluorobutyl) ether is an organic compound with the molecular formula C8H16ClFO It is characterized by the presence of both chlorine and fluorine atoms attached to butyl groups, linked by an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobutyl)(4-fluorobutyl) ether typically involves the reaction of 4-chlorobutanol with 4-fluorobutanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of the alcohols are replaced by an ether linkage. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobutyl)(4-fluorobutyl) ether can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ether linkage can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution: Products include iodinated or brominated butyl ethers.

    Oxidation: Products include butanones or butanal.

    Reduction: Products include butanols.

Scientific Research Applications

(4-Chlorobutyl)(4-fluorobutyl) ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)(4-fluorobutyl) ether involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutyl ether: Similar structure but lacks the fluorine atom.

    4-Fluorobutyl ether: Similar structure but lacks the chlorine atom.

    Bis(4-chlorobutyl) ether: Contains two chlorine atoms but no fluorine.

Uniqueness

(4-Chlorobutyl)(4-fluorobutyl) ether is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H30Cl2F2O

Molecular Weight

347.3 g/mol

IUPAC Name

8-chloro-4-(8-chloro-1-fluorooctan-4-yl)oxy-1-fluorooctane

InChI

InChI=1S/C16H30Cl2F2O/c17-11-3-1-7-15(9-5-13-19)21-16(10-6-14-20)8-2-4-12-18/h15-16H,1-14H2

InChI Key

MXZMXTQLVPDVLC-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(CCCF)OC(CCCCCl)CCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.